N'-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-[(oxolan-2-yl)methyl]ethanediamide
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Overview
Description
N’-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-[(oxolan-2-yl)methyl]ethanediamide is a complex organic compound featuring a thiazolidine ring, a phenyl group, and an ethanediamide moiety. This compound is notable for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-[(oxolan-2-yl)methyl]ethanediamide typically involves multi-step reactions. One common approach is the reaction of 4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzoic acid with oxolan-2-ylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N’-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-[(oxolan-2-yl)methyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines with lower oxidation states.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazolidines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N’-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-[(oxolan-2-yl)methyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N’-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-[(oxolan-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes, potentially inhibiting their activity. The phenyl group may facilitate binding to hydrophobic pockets in proteins, while the ethanediamide moiety can form hydrogen bonds with amino acid residues .
Comparison with Similar Compounds
Similar Compounds
- 4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzoic acid
- N-cyclopropyl-N’-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide
- N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-4-ethylbenzene-1-sulfonamide
Uniqueness
N’-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-[(oxolan-2-yl)methyl]ethanediamide is unique due to its combination of a thiazolidine ring and an oxolan-2-ylmethyl group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications .
Properties
IUPAC Name |
N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(oxolan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5S/c20-15(17-11-14-3-1-9-24-14)16(21)18-12-4-6-13(7-5-12)19-8-2-10-25(19,22)23/h4-7,14H,1-3,8-11H2,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTYEUNNKJSSFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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